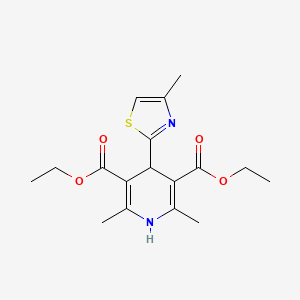
Diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二甲基-4-(4-甲基-1,3-噻唑-2-基)-1,4-二氢-3,5-吡啶二羧酸二乙酯是一种复杂的天然有机化合物,属于二氢吡啶类。该化合物以其独特的结构为特征,包括一个与噻唑环稠合的吡啶环和酯官能团
准备方法
合成路线和反应条件
2,6-二甲基-4-(4-甲基-1,3-噻唑-2-基)-1,4-二氢-3,5-吡啶二羧酸二乙酯的合成通常涉及多步有机反应。一种常见的方法包括Hantzsch二氢吡啶合成,该合成涉及醛,β-酮酯和氨或铵盐的缩合。该反应在适当的溶剂(例如乙醇或乙酸)中回流条件下进行。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。连续流动反应器和自动化合成设备通常用于确保生产质量的一致性。
化学反应分析
反应类型
2,6-二甲基-4-(4-甲基-1,3-噻唑-2-基)-1,4-二氢-3,5-吡啶二羧酸二乙酯可以进行多种化学反应,包括:
氧化: 二氢吡啶环可以被氧化成相应的吡啶衍生物。
还原: 该化合物可以被还原成四氢吡啶衍生物。
取代: 酯基可以参与亲核取代反应,形成不同的酯或酰胺衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 使用还原剂,例如氢化铝锂(LiAlH₄)或硼氢化钠(NaBH₄)。
取代: 在酸性或碱性条件下使用醇或胺等亲核试剂来促进取代反应。
主要产物
这些反应形成的主要产物包括氧化后的吡啶衍生物,还原后的四氢吡啶衍生物以及各种取代的酯或酰胺。
科学研究应用
2,6-二甲基-4-(4-甲基-1,3-噻唑-2-基)-1,4-二氢-3,5-吡啶二羧酸二乙酯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎特性。
医学: 正在进行研究以探索其作为治疗各种疾病(包括心血管和神经系统疾病)的候选药物的潜力。
工业: 它用于开发新材料以及用作某些化学反应的催化剂。
作用机制
2,6-二甲基-4-(4-甲基-1,3-噻唑-2-基)-1,4-二氢-3,5-吡啶二羧酸二乙酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。例如,它可能会抑制参与炎症途径的某些酶,从而减少炎症。
相似化合物的比较
类似化合物
- 2,6-二甲基-4-苯基-1,4-二氢吡啶-3,5-二羧酸二乙酯
- 2,6-二甲基-4-(2-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二乙酯
- 2,6-二甲基-4-(4-氯苯基)-1,4-二氢吡啶-3,5-二羧酸二乙酯
独特性
2,6-二甲基-4-(4-甲基-1,3-噻唑-2-基)-1,4-二氢-3,5-吡啶二羧酸二乙酯的独特之处在于噻唑环的存在,它赋予了独特的化学和生物学特性。这种结构特征使其与其他二氢吡啶衍生物区分开来,并有助于其特定的应用和效应。
属性
CAS 编号 |
853329-27-8 |
|---|---|
分子式 |
C17H22N2O4S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-(4-methyl-1,3-thiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H22N2O4S/c1-6-22-16(20)12-10(4)19-11(5)13(17(21)23-7-2)14(12)15-18-9(3)8-24-15/h8,14,19H,6-7H2,1-5H3 |
InChI 键 |
BTSCKGQWBLWPOU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=NC(=CS2)C)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


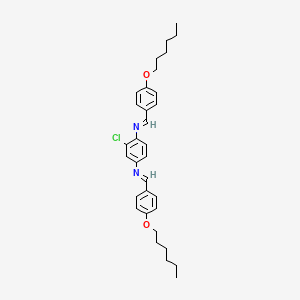
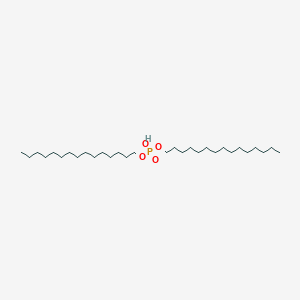

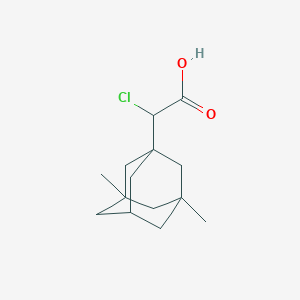
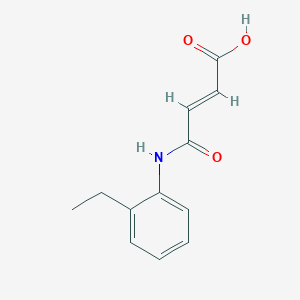
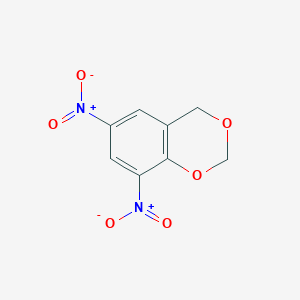
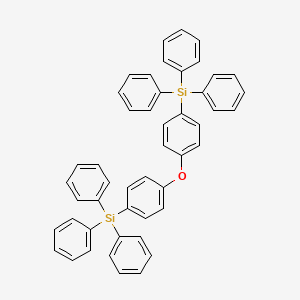
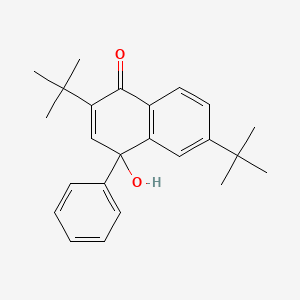


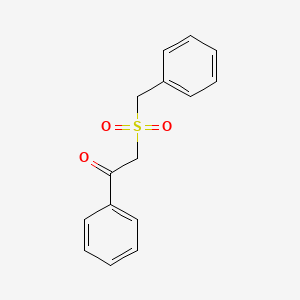
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)

